

Spectroscopic Profile of 2-Acetamido-4-chlorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetamido-4-chlorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Acetamido-4-chlorobenzoic acid**, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct experimental spectra in public databases, this document presents a comprehensive analysis based on the known spectral data of structurally related analogs. The information herein serves as a robust predictive reference for the characterization of **2-Acetamido-4-chlorobenzoic acid**, facilitating its identification and quality control in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectral data for **2-Acetamido-4-chlorobenzoic acid**. These predictions are derived from the analysis of similar compounds, including 2-chlorobenzoic acid, 4-chlorobenzoic acid, and N-acetylanthranilic acid.

Table 1: Predicted ^1H NMR Spectral Data (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0	Singlet (broad)	1H	-COOH
~9.8	Singlet	1H	-NH-
~8.5	Doublet	1H	H-6
~7.9	Doublet of doublets	1H	H-5
~7.6	Doublet	1H	H-3
~2.1	Singlet	3H	-CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants are expected to be in the typical range for ortho and meta coupling in benzene derivatives.

Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~169.0	-C=O (Amide)
~167.0	-C=O (Carboxylic Acid)
~140.0	C-2
~138.0	C-4
~132.0	C-6
~128.0	C-5
~122.0	C-3
~118.0	C-1
~24.0	-CH ₃

Table 3: Predicted FT-IR Spectral Data (Solid, KBr)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3250	Medium	N-H stretch (Amide)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1680	Strong	C=O stretch (Amide I)
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic)
~1550	Medium	N-H bend (Amide II)
~1300	Medium	C-N stretch
~850	Strong	C-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and IR spectra of solid organic compounds, which would be applicable to **2-Acetamido-4-chlorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can vary depending on the sample concentration.
- For ^{13}C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure to form a thin, transparent or translucent pellet.

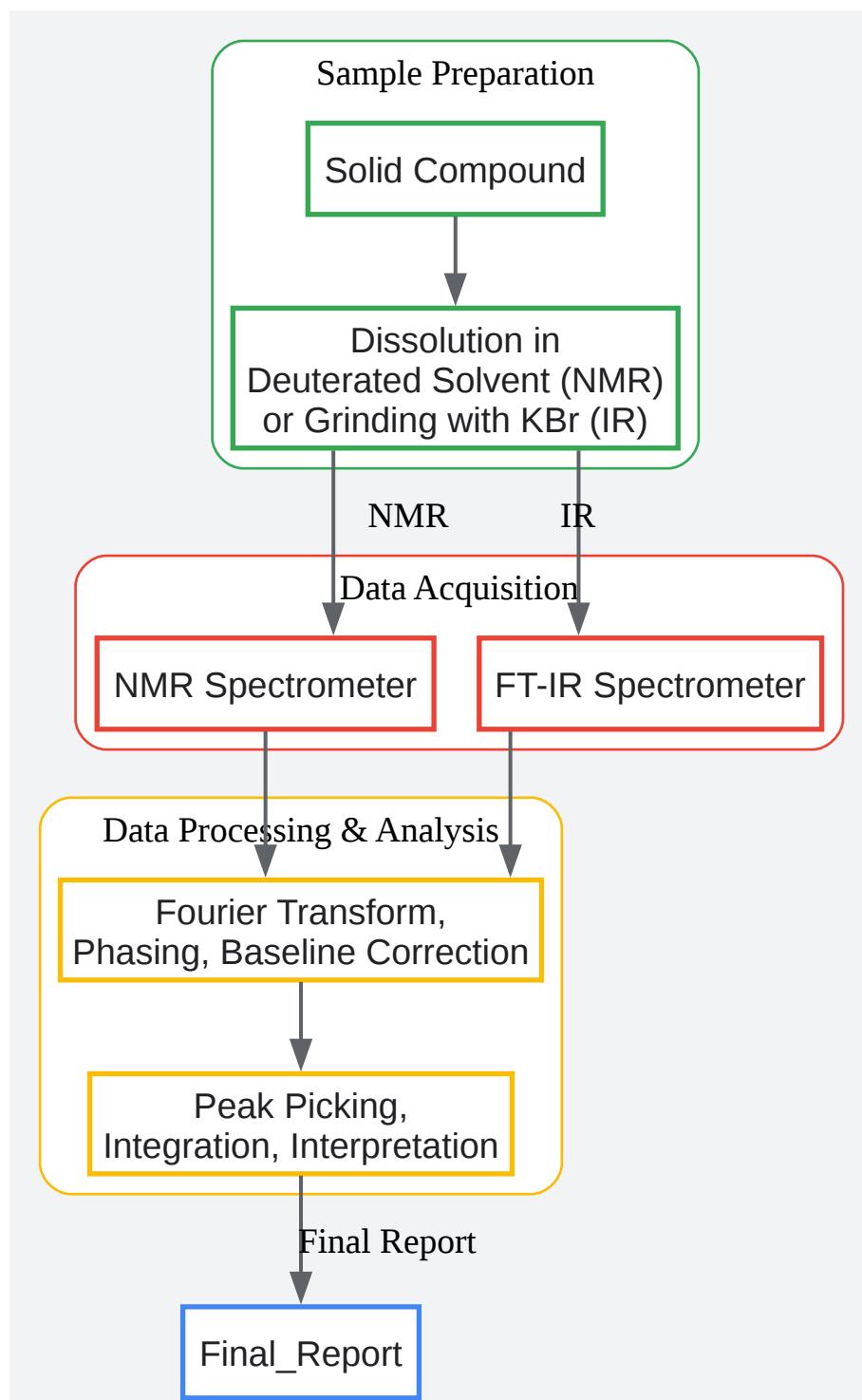
- Instrument Setup and Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).

- The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis.

Caption: Molecular structure with atom numbering.

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